Ergone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Ergone is typically isolated from the mycelial culture of Polyporus umbellatus. The production of this compound can be optimized by adjusting various factors such as medium composition, culture conditions (temperature and pH), and co-cultivation with other mycelia. For instance, the optimum pH and temperature for the flask culture of Polyporus umbellatus mycelia are 4.5 and 25°C, respectively . Industrial production methods involve submerged culture techniques, where this compound is produced in larger quantities under controlled conditions.

Analyse Chemischer Reaktionen

Ergone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ergosterol peroxide .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Nephroprotective Effects

Ergone has been extensively studied for its nephroprotective properties, particularly in the context of chronic kidney disease (CKD). A significant study demonstrated that this compound could prevent the progression of CKD in an adenine-induced rat model. The study employed advanced techniques such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/HDMS) to analyze metabolic profiling and biochemical parameters.

- Key Findings:

- This compound treatment significantly improved biochemical markers such as blood urea nitrogen (BUN), serum creatinine, and electrolyte levels compared to the CKD group.

- Histopathological evaluations revealed reduced renal damage and inflammatory cell infiltration in the this compound-treated group.

- The expression levels of key proteins involved in fibrosis were downregulated after this compound treatment, suggesting its role in mitigating renal fibrosis associated with CKD .

Table 1: Biochemical Parameters in CKD Rats Treated with this compound

| Parameter | Control Group | CKD Group | CKD + this compound Group |

|---|---|---|---|

| BUN (mg/dL) | 15 | 45 | 25 |

| Serum Creatinine (mg/dL) | 0.5 | 2.5 | 1.2 |

| Calcium (mg/dL) | 10.5 | 8.0 | 9.0 |

| Sodium (mEq/L) | 140 | 135 | 138 |

| Aldosterone (ng/mL) | 50 | 80 | 60 |

2. Interaction with Human Serum Albumin

The pharmacokinetic behavior of this compound is influenced by its binding affinity to human serum albumin (HSA). Studies using fluorescence spectroscopy have shown that this compound forms a complex with HSA, which is critical for its distribution and efficacy in the bloodstream.

- Key Findings:

Biotechnological Applications

1. Nanoparticle Synthesis

This compound has been explored for its potential in nanotechnology, particularly in the green synthesis of nanoparticles. Fungi and yeast, including those producing this compound, can facilitate environmentally friendly methods for synthesizing metal nanoparticles.

- Key Findings:

Case Studies

Case Study: this compound's Role in Chronic Kidney Disease Management

A comprehensive study involving male Sprague-Dawley rats highlighted this compound's effectiveness in managing CKD. The study involved administering adenine to induce CKD symptoms followed by this compound treatment.

-

Methodology:

- Rats were divided into control, CKD, and CKD + this compound groups.

- Various biochemical assessments were performed alongside histopathological examinations post-treatment.

- Outcomes:

Wirkmechanismus

The mechanism of action of ergone involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to downregulate the expression of proteins such as TGF-β1, ED-1, CTGF, bFGF, and collagen I, which are associated with fatty acid metabolism, purine metabolism, and amino acid metabolism . By modulating these pathways, this compound can delay the development of chronic kidney disease and exert its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ergone is unique in its structure and pharmacological properties compared to other similar compounds. Some similar compounds include ergosterol, ergosterol peroxide, and ergothioneine. Ergosterol is a precursor to this compound and is found in various fungi. Ergosterol peroxide, another derivative of ergosterol, has also been studied for its cytotoxic properties. Ergothioneine, a thiol-containing antioxidant, is known for its health-promoting effects but differs significantly in its chemical structure and biological activities compared to this compound .

This compound’s unique combination of diuretic, cytotoxic, and nephroprotective properties makes it a compound of significant interest in scientific research and potential therapeutic applications.

Eigenschaften

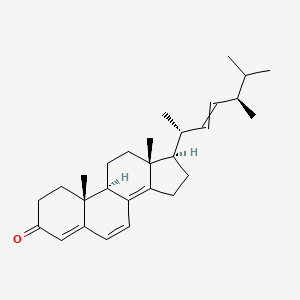

Molekularformel |

C28H40O |

|---|---|

Molekulargewicht |

392.6 g/mol |

IUPAC-Name |

(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/t19-,20+,24+,26-,27-,28+/m0/s1 |

InChI-Schlüssel |

OIMXTYUHMBQQJM-CXZAJWDXSA-N |

Isomerische SMILES |

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C |

Kanonische SMILES |

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C |

Synonyme |

(22E)-ergosta-4,6,8(14),22-tetraen-3-one ergone ergosta-4,6,8(14),22-tetraen-3-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.